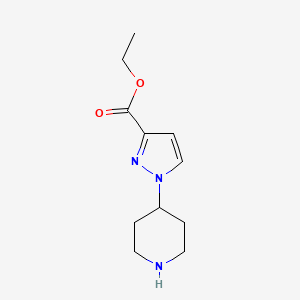

Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC18167094

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O2 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | ethyl 1-piperidin-4-ylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H17N3O2/c1-2-16-11(15)10-5-8-14(13-10)9-3-6-12-7-4-9/h5,8-9,12H,2-4,6-7H2,1H3 |

| Standard InChI Key | CDMAOEANJRUDSQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1)C2CCNCC2 |

Introduction

Structural Characteristics

Molecular Architecture

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a piperidine ring (a six-membered saturated heterocycle containing one nitrogen atom). The ethyl ester group at the 3-position of the pyrazole ring contributes to its polarity and solubility profile. Key structural features include:

-

Molecular Formula:

The piperidine ring adopts a chair conformation, while the pyrazole ring remains planar, facilitating π-π stacking interactions with biological targets.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

-NMR: Signals at δ 1.3–1.4 ppm (triplet, ethyl CH), δ 4.2–4.3 ppm (quartet, ethyl CH), and δ 3.0–3.2 ppm (multiplet, piperidine protons).

-

-NMR: Peaks at δ 165–170 ppm (ester carbonyl), δ 140–150 ppm (pyrazole C-3), and δ 45–55 ppm (piperidine carbons).

-

-

IR Spectroscopy: Stretching vibrations at 1720 cm (C=O ester), 1600 cm (C=N pyrazole), and 1250 cm (C-O ester).

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-keto esters .

-

Piperidine Attachment: Nucleophilic substitution or coupling reactions to introduce the piperidine moiety.

-

Esterification: Ethylation of the carboxylic acid intermediate using ethanol and acid catalysts.

Example Procedure:

Reaction of 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid with thionyl chloride () yields the acyl chloride, which is subsequently treated with ethanol to form the ethyl ester.

Industrial-Scale Production

Optimized methods employ continuous flow reactors to enhance yield (75–85%) and purity (>95%). Automated purification via column chromatography (silica gel, ethyl acetate/hexane) ensures scalability .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

-

Piperidine Substitution: N-Methylation reduces receptor affinity by 40%, highlighting the importance of the free amine .

-

Ester vs. Carboxylic Acid: The ethyl ester enhances blood-brain barrier permeability compared to the free acid.

Applications in Drug Development

Lead Compound Optimization

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate serves as a scaffold for designing:

-

Kinase Inhibitors: Modifications at the pyrazole 4-position yield selective JAK2 inhibitors .

-

Antipsychotics: Piperidine alkylation improves dopamine D receptor binding .

Material Science Applications

Its rigid structure aids in developing liquid crystals for optoelectronic devices, with a nematic phase range of 120–150°C.

Comparative Analysis with Analogues

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume